molecular formula C14H17NO3 B14898155 n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide

n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide

Cat. No.: B14898155
M. Wt: 247.29 g/mol
InChI Key: JAEHMYLJZJRVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide is an organic compound with the molecular formula C14H17NO3. This compound is characterized by its unique structure, which includes an indanone moiety linked to an acetamide group through an ether linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene-4-ol with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the intermediate: The reaction of 1-oxo-2,3-dihydro-1H-indene-4-ol with acetic anhydride forms an acetylated intermediate.

    Amidation: The intermediate is then reacted with isopropylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide: This compound is unique due to its specific structure and potential biological activities.

    n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)propionamide: A similar compound with a propionamide group instead of an acetamide group.

    n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)butyramide: Another similar compound with a butyramide group.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties

Biological Activity

n-Isopropyl-2-((1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)acetamide (CAS Number: 1285583-88-1) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₁₄H₁₇NO₃
  • Molecular Weight : 247.29 g/mol
  • Structure : The compound features an indene derivative linked to an acetamide group, which is crucial for its biological interactions .

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anti-cancer properties and mechanisms of action.

Anti-Proliferative Activity

A significant area of study has been the compound's anti-proliferative effects against various cancer cell lines. For instance, similar compounds have shown potent anti-proliferative activity against tumor cell lines such as SK-BR-3 and MDA-MB-231. These studies suggest that modifications in the structure can enhance the efficacy of such compounds .

The proposed mechanism involves the induction of apoptosis through the modulation of reactive oxygen species (ROS) levels. For example, compounds with similar structural motifs have been shown to inhibit thioredoxin reductase (TrxR), leading to increased ROS and subsequent activation of apoptosis-related proteins such as Bax and cleaved-caspase 3 in cancer cells .

Table 1: Summary of Biological Activities

Activity Cell Lines Tested IC50 Values Mechanism
Anti-ProliferativeSK-BR-3, MDA-MB-231< 100 nMInduction of apoptosis via ROS
TrxR InhibitionHCT116IC50 = 0.5 µMIncreased ROS levels
Apoptosis InductionHL-60IC50 = 30 nMActivation of apoptosis proteins

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves standard organic synthesis techniques. The structure activity relationship (SAR) indicates that variations in the indene moiety can significantly influence biological activity. For instance, introducing different substituents on the indene ring can enhance binding affinity to target proteins involved in cancer proliferation .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

2-[(1-oxo-2,3-dihydroinden-4-yl)oxy]-N-propan-2-ylacetamide

InChI

InChI=1S/C14H17NO3/c1-9(2)15-14(17)8-18-13-5-3-4-10-11(13)6-7-12(10)16/h3-5,9H,6-8H2,1-2H3,(H,15,17)

InChI Key

JAEHMYLJZJRVOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC2=C1CCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.